(±)-MDA-d3 (hydrochloride)

Forensic Toxicology Regulatory Science Procurement

Choose (±)-MDA-d3 (hydrochloride) as your internal standard to eliminate quantitative bias in GC/LC-MS assays. Its optimal +3 Da mass shift ensures co-elution with (±)-MDA, correcting for matrix effects and extraction loss. Substituting with non-deuterated or differently labeled analogs compromises accuracy. Buy from trusted, compliant sources offering DEA-exempt preparations.

Molecular Formula C10H10D3NO2 · HCl
Molecular Weight 218.7
Cat. No. B1162976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-MDA-d3 (hydrochloride)
Synonyms3,4-MDA-d3; 3,4-Methylenedioxyamphetamine-d3
Molecular FormulaC10H10D3NO2 · HCl
Molecular Weight218.7
Structural Identifiers
SMILESNC(C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3;
InChIKeyXLAOKZDOZHZWBK-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-MDA-d3 (hydrochloride): A Deuterated Internal Standard for Precise LC/GC-MS Quantification of (±)-MDA in Forensic and Clinical Research


(±)-MDA-d3 (hydrochloride) is a stable isotope-labeled (SIL) analytical reference standard in which three hydrogen atoms on the α-methyl group of 3,4-methylenedioxyamphetamine (MDA) are replaced by deuterium . This racemic compound, available as a hydrochloride salt, is chemically and physically nearly identical to its non-deuterated counterpart (±)-MDA but possesses a higher molecular mass (+3 Da) . Its primary purpose is to serve as an internal standard (IS) for the accurate quantification of (±)-MDA in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound is regulated as a Schedule I controlled substance in the United States but is frequently offered as a DEA-exempt preparation to facilitate research and forensic procurement .

Why Non-Isotopic or Differently Labeled Analogs Cannot Replace (±)-MDA-d3 (hydrochloride) in Regulated Bioanalysis


Substituting (±)-MDA-d3 with a non-deuterated analog, a differently labeled isotopologue (e.g., MDA-d5 or 13C-MDA), or a structurally similar internal standard (e.g., MDMA-d3) introduces significant quantitative bias and analytical uncertainty [1]. Non-isotopic standards do not co-elute with the target analyte (±)-MDA, meaning they cannot correct for matrix effects or variations in ionization efficiency, leading to inaccurate results [2]. Even closely related SIL standards, such as those with differing numbers or positions of deuterium atoms (e.g., MDA-d5 vs. MDA-d3), exhibit distinct physicochemical properties that can result in partial chromatographic separation or differential extraction recovery, thereby compromising the fundamental assumption of identical behavior between the IS and analyte [3]. Furthermore, from a procurement and compliance standpoint, a standard like MDMA-d3, while a labeled analog of a related compound, is not a valid internal standard for MDA due to structural and metabolic differences that preclude co-quantification, and its regulatory status may differ, complicating acquisition [4].

Quantitative Evidence for Selecting (±)-MDA-d3 (hydrochloride) Over Alternative Standards


Regulatory Compliance Advantage: DEA-Exempt Preparation vs. Standard Schedule I MDA and Analogs

(±)-MDA-d3 (hydrochloride) is frequently available as a DEA-exempt preparation, which eliminates the administrative burden and delay associated with acquiring Schedule I controlled substances . This contrasts with its non-deuterated target analyte, (±)-MDA, and many other amphetamine-type internal standards (e.g., MDMA-d3, non-exempt formulations) which require DEA registration and the submission of a DEA Form 222 for each order [1]. This differentiation is not based on analytical performance but on legal and procurement efficiency, which is a critical factor for many laboratories .

Forensic Toxicology Regulatory Science Procurement Compliance

Optimal Mass Difference for LC-MS/MS: Minimal Cross-Talk and Spectral Overlap with (±)-MDA

The +3 Da mass shift in (±)-MDA-d3 is strategically advantageous for LC-MS/MS applications using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) [1]. In contrast to an internal standard with a single deuterium label (e.g., MDA-d1), which can suffer from significant isotopic cross-talk with the M+1 isotope of the unlabeled analyte, the d3 label places the quantifier transition well outside the natural isotopic envelope of (±)-MDA [2]. Compared to a higher mass label like MDA-d5, which offers greater mass separation but may deviate more from the chromatographic behavior of the native analyte, the d3 label represents a balanced choice that minimizes both interference and potential for differential retention time [3]. Vendor specifications confirm a high isotopic purity of ≥99% for deuterated forms (d1-d3), ensuring a clean signal for the primary +3 Da mass .

LC-MS/MS Method Development Isotopic Purity Quantitative Analysis

Validated Performance as a Surrogate Internal Standard in Multi-Analyte Forensic Panels

In forensic toxicology, laboratories often use a single deuterated internal standard to quantify multiple structurally similar analytes to conserve resources. A key study demonstrated that using a reduced set of internal standards (e.g., one IS for AM/MA and one for MDA/MDMA) produced quantitation results that were not statistically different from those obtained using a unique IS for each analyte [1]. In this context, (±)-MDA-d3 is a viable surrogate for the related compound MDMA, while MDMA-d5 may be used as a surrogate for MDA. This cross-validated approach, which relies on the structural similarity of the methylenedioxyamphetamine class, is directly supported by data showing that the mean absolute percent differences between methods were within acceptable limits (e.g., less than 15-20%) for most analytes in case urine specimens [2]. This evidence allows laboratories to confidently adopt (±)-MDA-d3 as part of a cost-effective, validated multi-analyte method.

Forensic Toxicology Method Validation Multi-analyte Panel Urinalysis

Consistent Solid-Phase Extraction (SPE) Behavior Relative to (±)-MDA

A fundamental requirement for a SIL internal standard is that it mimics the analyte's behavior during all stages of sample preparation. A study evaluating potential partial separation of drugs from their deuterated internal standards on Cerex® Polycrom™ CLIN II SPE cartridges found that for MDA and its deuterated analog (MDA-d5), the differences in elution profiles were minimal [1]. This indicates that (±)-MDA-d3, being a close analog, will also exhibit co-elution with (±)-MDA during this critical sample clean-up step. This finding directly contrasts with the behavior observed for some other drug/IS pairs (e.g., amphetamine/d11-amphetamine) where partial separation was noted, which could lead to concentration-dependent bias in recovery calculations [2]. This evidence supports the reliability of (±)-MDA-d3 as an internal standard that accurately tracks analyte recovery through a widely used forensic SPE protocol.

Sample Preparation Solid-Phase Extraction Method Robustness Recovery

Optimal Use Cases for (±)-MDA-d3 (hydrochloride) in Forensic and Bioanalytical Laboratories


High-Throughput Forensic Urinalysis for Amphetamine-Type Stimulants (ATS)

In a forensic toxicology laboratory analyzing thousands of urine samples annually for a panel of amphetamine-type stimulants (ATS), (±)-MDA-d3 (hydrochloride) is an ideal internal standard for the accurate quantification of (±)-MDA. Its performance as part of a validated, simplified multi-analyte internal standard mixture is supported by published data showing statistical equivalence to a method using a unique IS for each analyte [1]. This allows the lab to reduce consumable costs and simplify preparation of calibration and quality control samples, directly improving operational efficiency and throughput.

Confirmatory GC-MS Analysis Following Immunoassay Screening

When a presumptive positive result for amphetamines is obtained via immunoassay screening in a clinical or workplace drug testing program, confirmatory analysis by GC-MS or LC-MS is required for legal defensibility. (±)-MDA-d3 (hydrochloride) is the appropriate internal standard for the specific and sensitive quantification of (±)-MDA in this context. Its near-identical chemical properties ensure it co-elutes with the target analyte, accurately compensating for any analyte loss during sample workup (e.g., SPE) and correcting for variations in instrument response, as demonstrated by studies on SPE recovery [2].

Pharmacokinetic (PK) and Metabolism Studies of Novel Psychoactive Substances (NPS)

In preclinical or forensic research investigating the metabolism and pharmacokinetics of novel methylenedioxyamphetamine derivatives, (±)-MDA may be formed as a major metabolite. (±)-MDA-d3 (hydrochloride) is the critical internal standard for quantifying this metabolite in plasma, urine, or tissue homogenates using LC-MS/MS. Its optimal +3 Da mass shift minimizes isotopic cross-talk with the metabolite's natural isotopic envelope, ensuring the accuracy of the measured concentration-time profile [3]. This is essential for generating reliable data on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Method Development and Validation for New Matrices (e.g., Oral Fluid, Hair)

As forensic and clinical laboratories expand their capabilities to analyze alternative matrices like oral fluid or hair for evidence of drug use, new analytical methods must be developed and rigorously validated. (±)-MDA-d3 (hydrochloride) serves as the essential internal standard for the MDA component of these new assays. Its stable isotope label and well-documented behavior with common extraction techniques (like SPE) [4] provide a robust starting point, allowing method developers to focus on optimizing extraction efficiency and matrix-specific interferences rather than validating a new internal standard from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)-MDA-d3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.